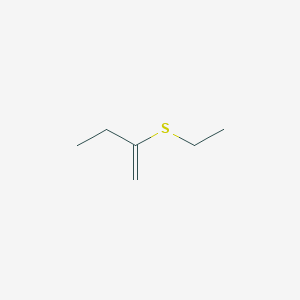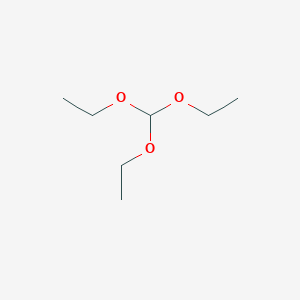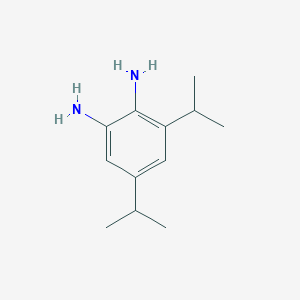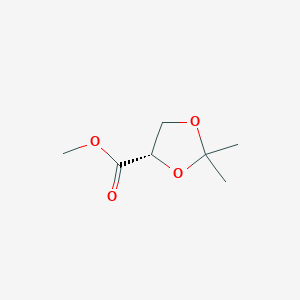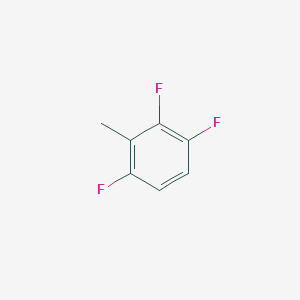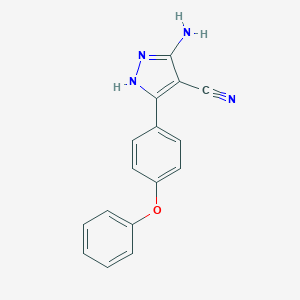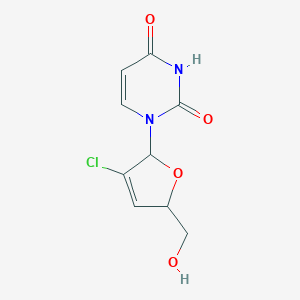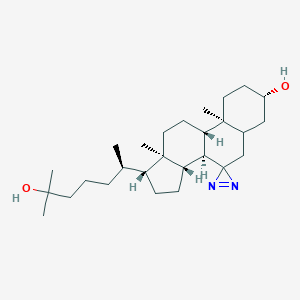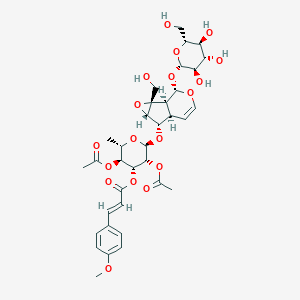
Scropolioside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scropolioside A is a compound found in the Scrophularia genus, which includes about 350 species commonly known as figwort . It is one of the iridoid glycosides, which are the most common compounds in this genus . Scropolioside A has shown potential for anti-inflammatory, hepatoprotective, and wound healing activity .
Molecular Structure Analysis
The molecular formula of Scropolioside A is C35H44O18 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis
The main metabolic reactions of Scropolioside A involve hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . The prototype of Scropolioside A is widely distributed in tissues found in the heart, liver, spleen, lung, kidney, stomach, and small intestine of rats, and mainly distributed in the stomach, small intestine, kidney, and liver .Physical And Chemical Properties Analysis
Scropolioside A has a molecular weight of 752.71 . Its boiling point is predicted to be 866.6±65.0 °C, and its density is predicted to be 1.50±0.1 g/cm3 . The pKa value is predicted to be 12.79±0.70 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
- Scropolioside A has demonstrated significant anti-inflammatory effects. In mice, it effectively reduced inflammation in models of delayed-type hypersensitivity, showing a notable reduction in edema and cell infiltration. This compound also inhibited the production of various inflammatory mediators such as prostaglandin E2, leukotriene B4, nitric oxide, and several interleukins, while modifying the expression of nitric oxide synthase-2 and cyclooxygenase-2. Additionally, it affected the activation of the nuclear factor-kappaB in macrophages (Bas et al., 2007).
Comparison with Other Scropoliosides
- The anti-inflammatory activities of various scropoliosides, including scropolioside A, have been compared. These studies focused on their effects on nuclear factor (NF)-κB activity, cytokines mRNA expression, IL-1β secretion, and cyclooxygenase-2 activity. Scropolioside B, closely related to scropolioside A, showed the strongest anti-inflammatory effects among the compounds tested (Zhu et al., 2015).
Antimicrobial and Antiprotozoal Activities
Scropolioside A, along with other compounds from the Scrophularia genus, has been studied for antimicrobial properties. It exhibited moderate antibacterial activity against multidrug and methicillin-resistant Staphylococcus aureus (MRSA) and a panel of rapidly growing mycobacteria. This suggests its potential use in addressing antibiotic-resistant bacterial infections (Stavri et al., 2006).
Additionally, its antiprotozoal activity has been evaluated, showing effectiveness against various kinetoplastid parasites, indicating potential applications in treating diseases like leishmaniasis and trypanosomiasis (Alkhaldi et al., 2019).
Wound Healing
- Scropolioside A has been found to stimulate the growth of human dermal fibroblasts in vitro, suggesting its potential role in wound healing processes. This aligns with the ethnobotanical use of plants containing scropolioside A for healing wounds (Stevenson et al., 2002).
Direcciones Futuras
The diverse chemical compounds and biological activities of the Scrophularia genus, including Scropolioside A, will motivate further investigation on this genus as a source of new therapeutic medications . The anti-inflammatory properties of Scropolioside A, in particular, highlight it as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis .
Propiedades
Número CAS |
116064-68-7 |
|---|---|
Nombre del producto |
Scropolioside A |
Fórmula molecular |
C35H44O18 |
Peso molecular |
752.7 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |
Clave InChI |
RRBUKTFTHGQFCF-MLFNGFKZSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
Sinónimos |
scropolioside A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



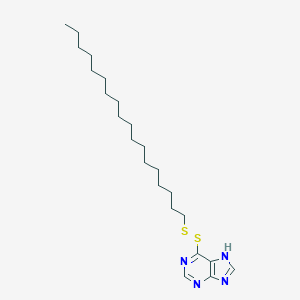
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
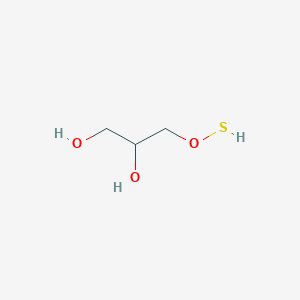
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
